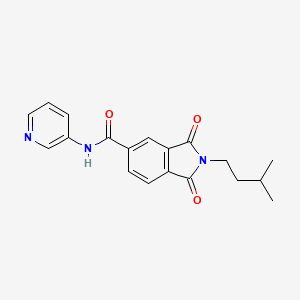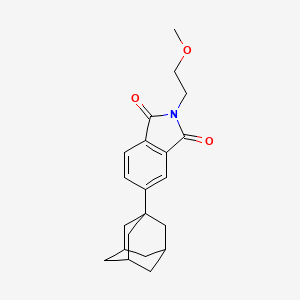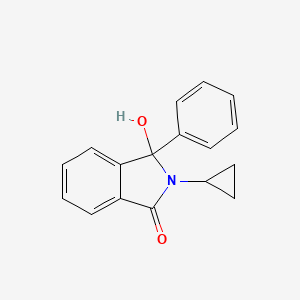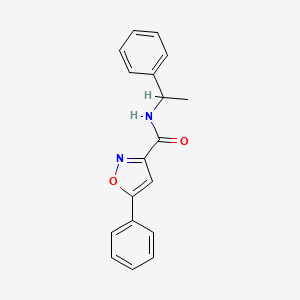![molecular formula C17H25N3O6S B4186890 ethyl [4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]carbamate](/img/structure/B4186890.png)
ethyl [4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]carbamate
Overview
Description
Ethyl [4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]carbamate, also known as E404 or Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) enzyme. It is a selective and potent antidepressant drug that is used in the treatment of major depressive disorder and social anxiety disorder. Moclobemide has been studied extensively for its mechanism of action, biochemical and physiological effects, and its potential for future research.
Mechanism of Action
Moclobemide selectively inhibits the MAO-A enzyme, which is responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting the MAO-A enzyme, Moclobemide increases the levels of these neurotransmitters in the brain, leading to an improvement in mood and reduction in anxiety.
Biochemical and Physiological Effects:
Moclobemide has been found to increase the levels of serotonin, norepinephrine, and dopamine in the brain. This increase in neurotransmitter levels is responsible for the antidepressant and anxiolytic effects of Moclobemide. Moclobemide has also been found to have a low potential for drug interactions and does not cause significant adverse effects on cardiovascular, gastrointestinal, or sexual function.
Advantages and Limitations for Lab Experiments
Moclobemide has several advantages for laboratory experiments. It has a high specificity for the MAO-A enzyme, which makes it useful for studying the role of this enzyme in various physiological and pathological conditions. Moclobemide is also reversible and selective, which allows for the study of the effects of MAO-A inhibition without affecting other enzymes or neurotransmitter systems. However, Moclobemide has a short half-life and requires frequent dosing, which can be a limitation in some experiments.
Future Directions
Moclobemide has potential for future research in several areas. It has been suggested that Moclobemide may have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moclobemide has also been studied for its potential in the treatment of post-traumatic stress disorder and obsessive-compulsive disorder. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of Moclobemide.
Scientific Research Applications
Moclobemide has been extensively studied for its antidepressant and anxiolytic effects. It has been found to be effective in the treatment of major depressive disorder and social anxiety disorder. Moclobemide's selective inhibition of MAO-A enzyme results in an increase in the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. This increase in neurotransmitter levels is responsible for the antidepressant and anxiolytic effects of Moclobemide.
properties
IUPAC Name |
ethyl N-(4-morpholin-4-yl-3-morpholin-4-ylsulfonylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O6S/c1-2-26-17(21)18-14-3-4-15(19-5-9-24-10-6-19)16(13-14)27(22,23)20-7-11-25-12-8-20/h3-4,13H,2,5-12H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNCVEZSIFBWGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C=C1)N2CCOCC2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [4-(morpholin-4-yl)-3-(morpholin-4-ylsulfonyl)phenyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B4186809.png)
![3-methoxy-2-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B4186813.png)
![N-[3-{[(4-methoxyphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4186823.png)



![methyl 3-({[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B4186836.png)
![methyl 2-({[1-(phenylsulfonyl)-3-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4186838.png)

![2-{4-allyl-5-[(3,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}-N-(2-chlorophenyl)acetamide](/img/structure/B4186869.png)
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-furylmethyl)benzamide](/img/structure/B4186878.png)
![N-(2-{5-[(anilinocarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B4186888.png)
![3-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(3-fluorophenyl)acrylonitrile](/img/structure/B4186898.png)
![N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4186906.png)